1-(2,4-Difluorophenyl)pyrrolidin-2-one
Overview
Description
1-(2,4-Difluorophenyl)pyrrolidin-2-one is a chemical compound characterized by the presence of a pyrrolidinone ring substituted with a 2,4-difluorophenyl group
Preparation Methods
The synthesis of 1-(2,4-Difluorophenyl)pyrrolidin-2-one can be achieved through several routes. One common method involves the reaction of 2,4-difluoroaniline with γ-butyrolactone in the presence of a base, leading to the formation of the desired pyrrolidinone derivative. Another approach includes the ring contraction and deformylative functionalization of piperidine derivatives, which involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Chemical Reactions Analysis
1-(2,4-Difluorophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Scientific Research Applications
1-(2,4-Difluorophenyl)pyrrolidin-2-one has several applications in scientific research:
Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s structural features make it a valuable tool in the study of enzyme interactions and protein-ligand binding.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and analgesic activities.
Industry: The compound is used in the development of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2,4-Difluorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that include binding to active sites, inhibiting enzyme activity, or modulating receptor functions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-(2,4-Difluorophenyl)pyrrolidin-2-one can be compared with other pyrrolidinone derivatives, such as:
1-(2,4-Dichlorophenyl)pyrrolidin-2-one: Similar in structure but with chlorine atoms instead of fluorine, leading to different reactivity and properties.
1-(2,4-Dimethylphenyl)pyrrolidin-2-one: Substitution with methyl groups results in altered steric and electronic effects.
1-(2,4-Difluorophenyl)pyrrolidin-3-one: Variation in the position of the carbonyl group affects the compound’s chemical behavior and applications
Properties
IUPAC Name |
1-(2,4-difluorophenyl)pyrrolidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2NO/c11-7-3-4-9(8(12)6-7)13-5-1-2-10(13)14/h3-4,6H,1-2,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSNYNWHBSFFLEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=C(C=C(C=C2)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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